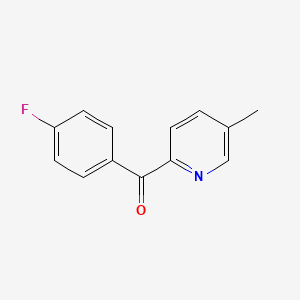

2-(4-Fluorobenzoyl)-5-methylpyridine

Overview

Description

2-(4-Fluorobenzoyl)-5-methylpyridine, also known as 4-fluoro-2-methyl-5-benzoylpyridine, is a fluorinated aromatic compound that has been studied extensively for its potential applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Scientific Research Applications

Conformational Analysis and Structural Studies

2-(4-Fluorobenzoyl)-5-methylpyridine derivatives have been explored in various conformational analysis and structural studies. For example, the conformation and crystal structure of specific fluorobenzoyl derivatives were thoroughly investigated, showcasing the significance of fluorine in modulating molecular geometry and stability. These studies often involve comprehensive NMR analyses, thermal stability assessments, and X-ray diffraction to elucidate compound structures and behaviors (Ribet et al., 2005). Similarly, the structural characterization of other fluorinated compounds, such as 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide, emphasizes the role of fluorine in affecting molecular conformations and interactions, which could have implications in the design of more sophisticated molecules for scientific research (Gallagher et al., 2008).

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of this compound and related compounds are of significant interest in research. Novel synthesis pathways have been developed to create 4-fluoropyridines, demonstrating the flexibility and reactivity of fluorinated intermediates. Such pathways include multi-step reactions that highlight the utility of fluorinated compounds in complex organic synthesis processes (Wittmann et al., 2006).

Lanthanide Complexes and Coordination Chemistry

This compound derivatives also find applications in the development of lanthanide complexes, showcasing their utility in coordination chemistry. These complexes are studied for their supramolecular structures, thermal behavior, and potential luminescent properties. The design of such complexes demonstrates the ability of fluorobenzoyl derivatives to act as coordinating ligands, facilitating the construction of materials with desirable optical and thermal properties (Du et al., 2021).

Pharmaceutical Intermediates and Cognitive Enhancers

While excluding direct applications in drug use and dosage, it's worth noting that the chemical reactivity and structural properties of this compound derivatives make them valuable as intermediates in pharmaceutical synthesis. For instance, specific derivatives have been identified as key intermediates in the synthesis of cognitive enhancer drug candidates, underlining the broader relevance of these compounds in medicinal chemistry and drug development (Pesti et al., 2000).

Safety and Hazards

The safety data sheet for a related compound, 4-Fluorobenzoyl chloride, indicates that it is a combustible liquid, can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name |

(4-fluorophenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c1-9-2-7-12(15-8-9)13(16)10-3-5-11(14)6-4-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWGDKVWXMRANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

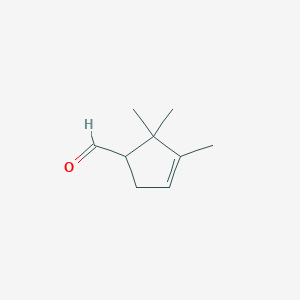

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1312368.png)

![2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-](/img/structure/B1312393.png)